![molecular formula C25H28N2O7 B2639622 Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate CAS No. 637753-68-5](/img/no-structure.png)

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

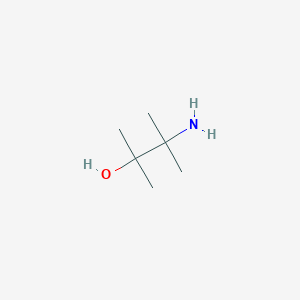

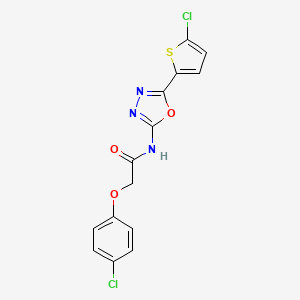

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a chemical compound with the molecular formula C25H28N2O7 . It has an average mass of 468.499 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C25H28N2O7 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Scientific Research Applications

Synthesis of Heterocycles

The compound contains a 4-hydroxy-2-quinolone structure . 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Coumarin Derivatives

The compound also contains a coumarin ring. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones with valuable biological and pharmaceutical properties . They have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Biological and Pharmaceutical Applications

Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Solid-Phase Extraction

Ethyl 4-hydroxybenzoate (ethylparaben), a component of the compound, has been used to study the in-situ derivatisation solid-phase microextraction procedure for determining parabens, related chlorophenols, and triclosan in water . It is a novel sorbent for solid-phase extraction .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, similar to the structure in the compound, have been used in the synthesis of fused ring systems .

Synthesis of Coumarin-Triazole Derivatives

The compound’s structure suggests potential use in the synthesis of coumarin-triazole derivatives .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate involves the condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product.", "Starting Materials": [ "7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid", "ethyl 4-hydroxybenzoate", "coupling agent", "ethanol" ], "Reaction": [ "Step 1: Condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent to yield the intermediate.", "Step 2: Esterification of the intermediate with ethanol in the presence of a catalyst to yield Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |

CAS RN |

637753-68-5 |

Product Name |

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate |

Molecular Formula |

C25H28N2O7 |

Molecular Weight |

468.506 |

IUPAC Name |

ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3 |

InChI Key |

LLJZRSMNNTXUFY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

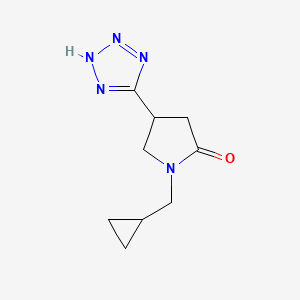

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

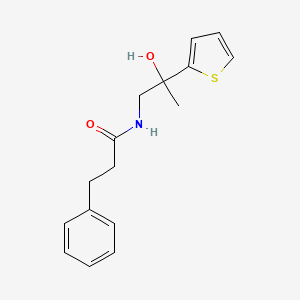

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

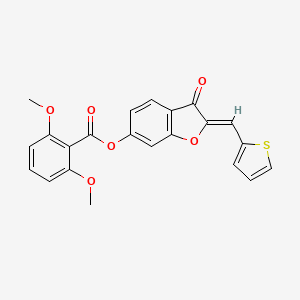

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

amine](/img/structure/B2639554.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)